molecular formula C14H15N3O3 B3284709 3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione CAS No. 790652-68-5

3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

Cat. No. B3284709
CAS RN: 790652-68-5
M. Wt: 273.29 g/mol
InChI Key: LVJSNECQDVVLEF-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione, also known as AMIDO, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA replication, which leads to the inhibition of cell growth and replication. This compound has also been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione in lab experiments is its low toxicity. This allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of 3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione. One direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to study its mechanism of action in more detail, in order to develop more effective treatments. Additionally, the synthesis of new derivatives of this compound could lead to the discovery of compounds with even greater therapeutic potential.

Scientific Research Applications

3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the replication of the HIV virus.

properties

IUPAC Name

3-[7-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c15-6-8-2-1-3-9-10(8)7-17(14(9)20)11-4-5-12(18)16-13(11)19/h1-3,11H,4-7,15H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJSNECQDVVLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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